Methyl 5-Oxo-5-(2-thienyl)pentanoate
Overview
Description
Methyl 5-Oxo-5-(2-thienyl)pentanoate is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a thiophene ring, a five-membered sulfur-containing heterocycle, attached to a pentanoate chain with a keto group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-Oxo-5-(2-thienyl)pentanoate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with methyl 4-oxopentanoate in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Oxo-5-(2-thienyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 5-Oxo-5-(2-thienyl)pentanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 5-Oxo-5-(2-thienyl)pentanoate exerts its effects depends on its interaction with molecular targets. The thiophene ring and keto group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxo-5-phenylpentanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl 5-oxo-5-(furan-2-yl)pentanoate: Contains a furan ring instead of a thiophene ring.
Methyl 5-oxo-5-(pyridin-2-yl)pentanoate: Features a pyridine ring in place of the thiophene ring.
Uniqueness
Methyl 5-Oxo-5-(2-thienyl)pentanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where thiophene’s properties are advantageous.
Biological Activity
Methyl 5-Oxo-5-(2-thienyl)pentanoate, with the molecular formula C10H12O3S, is an organic compound notable for its diverse biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in scientific research.
Chemical Structure and Synthesis
This compound features a thiophene ring attached to a pentanoate chain with a keto group at the fifth position. The compound can be synthesized via several methods, commonly involving the reaction of thiophene-2-carboxylic acid with methyl 4-oxopentanoate in the presence of dehydrating agents like thionyl chloride under reflux conditions. Purification typically occurs through recrystallization or column chromatography .
Synthetic Routes
Method | Reagents | Conditions |
---|---|---|
Method 1 | Thiophene-2-carboxylic acid, methyl 4-oxopentanoate | Reflux with thionyl chloride |
Method 2 | Continuous flow processes | Optimized for yield and efficiency |
Biological Mechanisms and Activities
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene ring and the keto group are crucial for binding to active sites of enzymes or receptors, potentially modulating their activities. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical in drug design and therapeutic applications.
- Protein-Ligand Interactions : Studies indicate that this compound can affect protein-ligand interactions, influencing various biological pathways .
Research Findings
Recent studies have highlighted the compound's potential in various biological applications:
-
Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures demonstrated significant growth inhibition in non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines .
Compound Cell Line Growth Inhibition (%) 7d EKVX (NSCLC) 27.94 7h SNB-75 (CNS) 27.86 - Enzyme Targeting : The compound has been utilized in studies focusing on enzyme inhibition, particularly histone deacetylase (HDAC) inhibition, which is a promising therapeutic approach for cancer treatment .
- Mechanistic Insights : The mechanism by which this compound exerts its effects involves modulation of signal transduction processes and enzyme activity through specific binding interactions facilitated by its functional groups .
Case Studies
A notable case study involved testing various derivatives of this compound against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity, suggesting their potential as leads for new anticancer drugs.
Summary of Case Study Results
Cell Line | Compound | Inhibition (%) |
---|---|---|
Non-small cell lung cancer (EKVX) | 7d | 27.94 |
CNS cancer (SNB-75) | 7h | 27.86 |
Properties
IUPAC Name |
methyl 5-oxo-5-thiophen-2-ylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQTFYOFNOGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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